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Compound of Interest

Compound Name: Helioxanthin

Cat. No.: B1673044

Helioxanthin: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helioxanthin is a naturally occurring lignan with the chemical name 10-(1,3-benzodioxol-5-
yl)-9H-[1]benzofuro[6,5-g][2][3]benzodioxol-7-one.[4] It has garnered interest in the scientific
community for its potential antiviral properties. This technical guide provides a summary of the
available spectroscopic data for Helioxanthin, including Nuclear Magnetic Resonance (NMR),
Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aim is to furnish researchers and
drug development professionals with the necessary data for the identification, characterization,
and further investigation of this compound.

Chemical Structure and Properties

e |[UPAC Name: 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g]benzodioxol-7-one

Molecular Formula: C20H1206

Molecular Weight: 348.3 g/mol

CAS Number: 18920-47-3

Class: Lignan, Furonaphthodioxole
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Spectroscopic Data

While specific, publicly available raw spectral data for Helioxanthin remains limited, the
following tables summarize the confirmed and expected spectroscopic characteristics based on
available information and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
Helioxanthin, both *H and 3C NMR data are crucial for confirming its complex aromatic and
heterocyclic structure.

Table 1: *H NMR Spectral Data Summary

Expected Chemical o Expected Coupling
Proton _ Expected Multiplicity

Shift (ppm) Constants (J, Hz)
Aromatic Protons 6.5-8.0 s, d, dd 1-9
Methylene Protons (-

59-6.1 S N/A
0-CH2-0-)
Methylene Protons

~4.0-5.0 s or AB quartet N/A or 10-18

(C9-H2)

Note: The expected values are based on general chemical shift ranges for similar functional
groups and lignan structures. Precise values would be dependent on the solvent used and
specific electronic environment of each proton. A certificate of analysis for a commercial sample
of Helioxanthin confirms that the H NMR spectrum is consistent with the proposed structure.

Table 2: 13C NMR Spectral Data Summary

The PubChem database indicates the availability of a *3C NMR spectrum for Helioxanthin. The
expected chemical shifts for the carbon atoms in Helioxanthin are outlined below based on its
functional groups.
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Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=0) 160 - 180

Aromatic/Olefinic (C=C) 100 - 150

Methylene (-O-CH2-0O-) ~101

Methylene (C9) 30-50

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elemental
composition.

Table 3: Mass Spectrometry Data Summary

_ o Expected [M]+ or Key Fragmentation
Technique lonization Mode
[M+H]* (m/z) Pathways
Retro-Diels-Alder, loss
Electron lonization of CO, fragmentation
GC-MS 348 .
(ED of benzodioxole
moieties
Dependent on
Electrospray (ESI) / ionization conditions,
LC-MS 349
APCI may show stable

molecular ion

A Certificate of Analysis for Helioxanthin indicates a purity of 99.76% as determined by LC-
MS, with the data being consistent with its structure. The PubChem database also indicates the
availability of a GC-MS spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.
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Table 4: Infrared (IR) Spectroscopy Data Summary

Expected Absorption Range

Functional Group Intensity
(cm™)
C=0 (Lactone) 1750 - 1780 Strong
C=C (Aromatic) 1450 - 1600 Medium to Strong
C-O (Ether) 1000 - 1300 Strong
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 3000 Medium

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for lignans like Helioxanthin

are outlined below. These are generalized procedures and may require optimization based on

the specific instrumentation and sample characteristics.

NMR Spectroscopy

A general workflow for acquiring NMR data is presented below.
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Sample Preparation

Weigh ~5-10 mg of Helioxanthin

A

Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDClz, DMSO-ds)

\ 4

Transfer to a 5 mm NMR tube

Data Ac‘ ;uisition

Place tube in NMR spectrometer (=400 MHz)

A

Lock on solvent deuterium signal

\ 4

Shim the magnetic field

A

Acquire H NMR spectrum

\ 4

Acquire 13C NMR spectrum (e.g., using a DEPTQ sequence)

A

Acquire 2D NMR spectra (COSY, HSQC, HMBC) for full structural assignment

Data Pr‘ 'cessing

Fourier Transform the FID

A

Phase correction

\ 4

Baseline correction

\ 4

Integrate 1H signals

Y

Reference spectra to solvent peak or TMS

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.
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Mass Spectrometry

The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the
analyte. For a compound like Helioxanthin, LC-MS is generally preferred to avoid potential

degradation.
Sample Preparation
Prepare a dilute solution of Helioxanthin in a suitable solvent (e.g., Methanol, Acetonitrile)
LC-MS AnaLsis Gi—MS Analysis
Inject sample into the LC-MS system Inject sample into the GC-MS system
Separate on a suitable column (e.g., C18) with a gradient elution Vaporize in the injection port
lonize the analyte (e.g., ESI, APCI) Separate on a suitable capillary column
Analyze ions in the mass spectrometer lonize by Electron Impact (El)

l

Analyze ions in the mass spectrometer

Click to download full resolution via product page
Caption: General workflows for LC-MS and GC-MS analysis.

Infrared (IR) Spectroscopy
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Solid-state IR spectroscopy using an ATR (Attenuated Total Reflectance) accessory is a
common and straightforward method for obtaining the IR spectrum of a solid compound like
Helioxanthin.

Sample Preparation

Place a small amount of solid Helioxanthin directly on the ATR crystal

Data Acquisition

Apply pressure to ensure good contact

Collect a background spectrum

Collect the sample spectrum

Data Processing

Apply ATR correction if necessary

Perform baseline correction

Identify and label significant absorption bands

Click to download full resolution via product page
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Caption: General workflow for ATR-IR data acquisition.

Conclusion

This technical guide provides a consolidated overview of the available and expected
spectroscopic data for Helioxanthin. While complete, raw spectral data is not yet widely
accessible in public databases, the information presented here, derived from existing
documentation and knowledge of related chemical structures, serves as a valuable resource
for the identification and characterization of this compound. Further research to publish the full,
detailed spectroscopic datasets of Helioxanthin is encouraged to facilitate its continued
investigation for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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